2-[(4-Trifluoromethylbenzyl)amino]ethanol, also known by its IUPAC name 2-((4-(trifluoromethyl)benzyl)amino)ethan-1-ol, is a chemical compound with the molecular formula CHFNO and a molecular weight of 219.21 g/mol. It features a trifluoromethyl group attached to a benzylamine structure, making it a significant compound in medicinal chemistry and organic synthesis.
This compound can be synthesized through various chemical processes, including nucleophilic substitutions and reductions involving trifluoromethylated precursors. It is often used as a building block in pharmaceutical research due to its unique electronic properties imparted by the trifluoromethyl group.
2-[(4-Trifluoromethylbenzyl)amino]ethanol is classified as an amino alcohol. Its structure consists of an amino group (-NH) and a hydroxyl group (-OH), which are crucial for its reactivity and interactions in biological systems.
The synthesis of 2-[(4-Trifluoromethylbenzyl)amino]ethanol can be achieved through several methods:
The reaction conditions often include solvents such as dimethylformamide or ethanol, with temperatures ranging from room temperature to elevated conditions depending on the specific reaction pathway chosen. Yields can vary based on the purity of starting materials and reaction conditions, typically ranging from 70% to 90% for optimized reactions.
The molecular structure of 2-[(4-Trifluoromethylbenzyl)amino]ethanol features:
The three-dimensional arrangement allows for specific interactions in biological systems, enhancing its potential applications.
2-[(4-Trifluoromethylbenzyl)amino]ethanol can participate in various chemical reactions:
In reactions involving nucleophilic substitution, factors such as solvent polarity and temperature significantly affect reaction rates and product yields. For instance, polar aprotic solvents like dimethyl sulfoxide are often preferred for enhancing nucleophilicity.
The mechanism of action for 2-[(4-Trifluoromethylbenzyl)amino]ethanol primarily revolves around its interaction with biological targets due to its amino and hydroxyl functionalities:
Studies indicate that compounds with trifluoromethyl groups often exhibit increased lipophilicity and metabolic stability, which can lead to enhanced bioavailability in therapeutic applications .
2-[(4-Trifluoromethylbenzyl)amino]ethanol serves several roles in scientific research:
The introduction of the trifluoromethyl group into benzylamine precursors is a critical first step in synthesizing 2-[(4-trifluoromethylbenzyl)amino]ethanol. Two primary approaches dominate:
Table 1: Comparison of Trifluoromethyl Incorporation Methods
Method | Reagents/Conditions | Yield (%) | Limitations |
---|---|---|---|
Electrophilic CF₃⁺ | CF₃I, Pd(OAc)₂, 100°C | 60–75 | Requires electron-rich arenes |
Copper-mediated coupling | ArI, CF₃SO₂Na, CuI, DMF, 80°C | 80–92 | Aryl iodide precursor needed |
Halex reaction | C₆H₅Cl₃, SbF₃, 130°C | 70 | Harsh conditions, low selectivity |
Solvent choice significantly impacts efficiency: polar aprotic solvents (e.g., DMF) enhance copper-mediated reactions, while toluene is optimal for electrophilic routes [5] [9].
The convergent synthesis of 2-[(4-trifluoromethylbenzyl)amino]ethanol typically employs reductive amination between 4-(trifluoromethyl)benzaldehyde and ethanolamine, followed by purification. Key steps include:
Table 2: Functional Group Protection Schemes
Group Protected | Protecting Group | Deprotection Reagent | Compatibility |
---|---|---|---|
–OH (ethanolamine) | TBS-Cl | TBAF | Stable under reductive conditions |
–OH (ethanolamine) | Ac₂O | K₂CO₃/MeOH | Acid-labile; limits acid use |
–NH₂ (benzylamine) | Boc₂O | TFA/CH₂Cl₂ | Requires orthogonal deprotection |
Catalysis addresses key challenges in forming the C–N bond of 2-[(4-trifluoromethylbenzyl)amino]ethanol, including racemization, over-alkylation, and byproduct formation.
Recent advances include photocatalytic reductive amination using Ru(bpy)₃Cl₂ under blue LED light, which achieves 88% yield at 25°C and reduces metal contamination [3].
The choice between solution-phase and solid-phase synthesis hinges on scale, purity requirements, and structural complexity.
Table 3: Solution-Phase vs. Solid-Phase Synthesis
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Scale | >1 kg feasible | <100 g (resin limitations) |
Purification | Column chromatography, distillation | Filtration/washing |
Yield (cumulative) | 60–75% | 70–85% |
Key Advantage | Lower solvent cost at scale | Automated, high-throughput |
Key Limitation | Intermediate isolation needed | Resin swelling/solvent constraints |
For short sequences (e.g., 2-[(4-trifluoromethylbenzyl)amino]ethanol), solution-phase is preferred for cost efficiency. SPS excels for derivatives requiring sequential modifications (e.g., peptidomimetics) [8] [10].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 62968-45-0
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9